molecular formula C19H22O5 B12388937 2,3,4,6,7-Pentamethoxy-9,10-dihydrophenanthrene

2,3,4,6,7-Pentamethoxy-9,10-dihydrophenanthrene

Cat. No.: B12388937
M. Wt: 330.4 g/mol
InChI Key: UXPMGFOMOMHUTK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,6,7-Pentamethoxy-9,10-dihydrophenanthrene typically involves the methylation of phenanthrene derivatives. The reaction conditions often include the use of methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate .

Industrial Production Methods

the isolation from natural sources like Bulbophyllum vaginatum remains a common method .

Chemical Reactions Analysis

Types of Reactions

2,3,4,6,7-Pentamethoxy-9,10-dihydrophenanthrene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinones from oxidation, dihydro derivatives from reduction, and various substituted phenanthrenes from substitution reactions .

Scientific Research Applications

2,3,4,6,7-Pentamethoxy-9,10-dihydrophenanthrene has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,3,4,6,7-Pentamethoxy-9,10-dihydrophenanthrene involves its interaction with various molecular targets. It can inhibit certain enzymes and disrupt cellular processes, leading to its observed biological effects. The exact pathways and targets are still under investigation, but its methoxy groups play a crucial role in its activity .

Comparison with Similar Compounds

Similar Compounds

    2,7-Dihydroxy-4,6-dimethoxyphenanthrene: Another phenanthrene derivative with similar biological activities.

    2,3,4,6,7-Pentamethoxyphenanthrene: Lacks the dihydro component but shares similar structural features.

Uniqueness

2,3,4,6,7-Pentamethoxy-9,10-dihydrophenanthrene is unique due to its specific substitution pattern and the presence of both methoxy and dihydro groups. This combination contributes to its distinct chemical reactivity and biological activities .

Properties

Molecular Formula

C19H22O5

Molecular Weight

330.4 g/mol

IUPAC Name

2,3,4,6,7-pentamethoxy-9,10-dihydrophenanthrene

InChI

InChI=1S/C19H22O5/c1-20-14-8-11-6-7-12-9-16(22-3)18(23-4)19(24-5)17(12)13(11)10-15(14)21-2/h8-10H,6-7H2,1-5H3

InChI Key

UXPMGFOMOMHUTK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)CCC3=CC(=C(C(=C32)OC)OC)OC)OC

Origin of Product

United States

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